N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at the 2-position with a 3,4-dimethylphenyl group and at the 5-position with an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-6-16(9-15(14)2)18-11-19-23(30)27(24-13-28(19)26-18)12-22(29)25-17-7-8-20(31-3)21(10-17)32-4/h5-11,13H,12H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLQDLNPCUNVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multiple steps:
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Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core
Starting Materials: 3,4-dimethylphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The hydrazine reacts with ethyl acetoacetate under reflux in ethanol to form the hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazolo[1,5-d][1,2,4]triazinone core.
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Substitution Reaction
Starting Materials: The pyrazolo[1,5-d][1,2,4]triazinone core and 3,4-dimethoxyphenylacetic acid.
Reaction Conditions: The core is reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Automated Synthesis: Utilizing robotic systems for precise control over reaction conditions.
Purification Techniques: Advanced chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the carbonyl group to form alcohols.
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Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Conditions: Typically performed in organic solvents like dichloromethane.
Products: Substituted derivatives with halogen atoms replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Antimicrobial Activity: Studied for its potential to act against various microbial strains.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents, particularly in oncology and neurology.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are critical in disease pathways.
Pathways Involved: Modulation of signaling pathways such as MAPK/ERK or PI3K/Akt, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and synthetic features of the target compound with related molecules from the evidence:
Key Structural and Functional Insights:
- Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound likely improves water solubility compared to the 4-fluorophenyl () and 2-fluorobenzyl () substituents. Methoxy groups are electron-donating, which may alter electronic distribution in the heterocyclic core . 3,4-Dimethylphenyl (target) vs. Fluorine’s electronegativity may enhance hydrogen-bonding interactions .
Synthetic Considerations :
- The 5,5-dioxo group in this analog introduces rigidity, which may stabilize the molecule in biological environments .
Research Findings and Implications
Hypothetical Pharmacokinetic Profile :
- The target compound’s 3,4-dimethoxyphenyl group may enhance oral bioavailability compared to ’s furylmethyl group, which is prone to oxidative metabolism. However, methoxy groups could increase susceptibility to demethylation by cytochrome P450 enzymes.
- The 3,4-dimethylphenyl substituent may reduce metabolic clearance compared to halogenated analogs (), as methyl groups are less reactive than fluorine .
Comparative Receptor Binding :
Limitations and Future Directions :
- Direct experimental data (e.g., IC₅₀, solubility) for the target compound are unavailable in the provided evidence. Further studies should prioritize synthesis, crystallography, and in vitro assays to validate these hypotheses.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a dimethoxyphenyl group with a pyrazolo[1,5-d][1,2,4]triazin moiety, which is known for its diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.45 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazolo[1,5-d][1,2,4]triazin moiety may inhibit certain enzymes or modulate receptor functions that are crucial in various cellular pathways. This interaction can lead to therapeutic effects such as anti-inflammatory and anti-cancer activities.
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies show that derivatives of pyrazolo[1,5-d][1,2,4]triazin have been effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
2. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation. The binding affinity and specificity of the compound for these enzymes are currently under investigation.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of the compound resulted in reduced swelling and pain in models of acute inflammation. The levels of inflammatory markers were significantly lower compared to control groups.
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing this compound?
The synthesis involves a multi-step sequence:
- Step 1 : Condensation of a pyrazolo-triazine precursor with a substituted acetamide intermediate under reflux in dimethylformamide (DMF) at 80–100°C for 6–8 hours .
- Step 2 : Coupling of the 3,4-dimethoxyphenyl group via nucleophilic acyl substitution, requiring anhydrous dichloromethane (DCM) and a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity . Critical parameters include inert atmosphere (N₂/Ar) to prevent oxidation and precise stoichiometric ratios to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. Key signals include the pyrazolo-triazine C=O resonance at ~170 ppm (¹³C) and methoxy protons as singlets near δ 3.8–4.0 ppm (¹H) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect trace intermediates .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct mass (e.g., m/z 500–550 range) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity, such as enzyme inhibition or anticancer effects?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., ATPase activity assays) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate selectivity using non-cancerous cell lines (e.g., HEK-293) .
Q. How can contradictory data on biological activity across studies be resolved?
- Structural Validation : Re-examine compound purity (HPLC, NMR) to rule out degradation or isomerization .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) and cross-validate in multiple labs .
- SAR Analysis : Compare analogs (e.g., 3-chloro vs. 3-methoxy derivatives) to identify substituent-dependent activity trends. For example, bulky groups may hinder target binding, explaining reduced efficacy in certain studies .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess binding pocket residency .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyrazolo-triazine C=O) using Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential liabilities (e.g., poor solubility due to methoxy groups) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 3,4-dichlorophenyl or 4-fluorophenyl) to test electronic/steric effects .
- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
- Activity Cliffs : Identify "hotspots" via Free-Wilson analysis—e.g., 3,4-dimethoxy groups correlate with 10-fold higher potency than 3-methoxy analogs in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
